molecular formula C24H27ClN2O4S B11539754 N-(4-chlorophenyl)-2-({1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)acetamide

N-(4-chlorophenyl)-2-({1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)acetamide

Cat. No.: B11539754
M. Wt: 475.0 g/mol
InChI Key: UVRQSUHQNDJDMJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-({1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hexyloxyphenyl group, and a dioxopyrrolidinyl sulfanyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-({1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Core: The initial step involves the synthesis of the 2,5-dioxopyrrolidinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hexyloxyphenyl Group: The hexyloxyphenyl group is introduced via a nucleophilic substitution reaction, where a hexyloxyphenyl halide reacts with the pyrrolidinone core.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Formation of the Sulfanyl Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to hydroxyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the pyrrolidinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-2-({1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes can help elucidate biological pathways and mechanisms.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets relevant to certain diseases, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-({1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity and thereby influencing biological pathways. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: A simpler analog lacking the pyrrolidinone and hexyloxyphenyl groups.

    N-(4-hexyloxyphenyl)acetamide: Similar but lacks the chlorophenyl and pyrrolidinone groups.

    2,5-dioxopyrrolidin-3-yl sulfanyl acetamide: Lacks the chlorophenyl and hexyloxyphenyl groups.

Uniqueness

N-(4-chlorophenyl)-2-({1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C24H27ClN2O4S

Molecular Weight

475.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

InChI

InChI=1S/C24H27ClN2O4S/c1-2-3-4-5-14-31-20-12-10-19(11-13-20)27-23(29)15-21(24(27)30)32-16-22(28)26-18-8-6-17(25)7-9-18/h6-13,21H,2-5,14-16H2,1H3,(H,26,28)

InChI Key

UVRQSUHQNDJDMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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